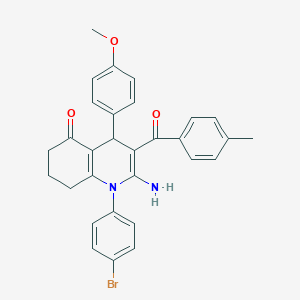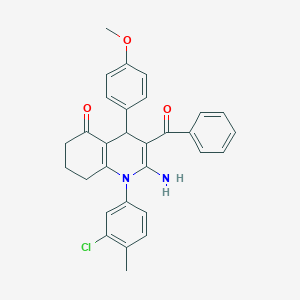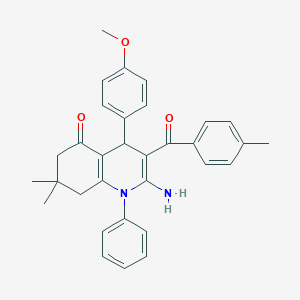![molecular formula C19H19ClN2O3 B304400 3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as CB-153, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CB-153 has been found to possess several unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CB-153 is not yet fully understood. However, it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. CB-153 has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CB-153 has been found to possess several biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body. CB-153 has also been found to possess potent anticonvulsant activity, which can help to prevent seizures in individuals with epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
CB-153 has several advantages for use in lab experiments. It is a highly pure and stable compound, which can be easily synthesized in large quantities. It has also been found to possess several unique properties, making it a promising candidate for further research. However, CB-153 also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on CB-153. One potential area of research is the development of CB-153-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential area of research is the investigation of the mechanism of action of CB-153, which can help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of CB-153 in clinical trials, which can help to determine its potential as a therapeutic agent.
Méthodes De Synthèse
CB-153 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-ethoxyphenylacetic acid, followed by cyclization and subsequent reduction. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
Applications De Recherche Scientifique
CB-153 has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. CB-153 has also been found to possess potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Propriétés
Nom du produit |
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C19H19ClN2O3 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-15-9-7-14(8-10-15)22-18(23)11-17(19(22)24)21-12-13-5-3-4-6-16(13)20/h3-10,17,21H,2,11-12H2,1H3 |
Clé InChI |
XDNXFBVGZCIETA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















